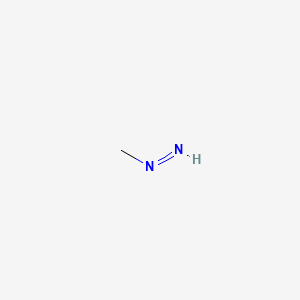
3-(carboxymethylthio)-2-oxopropanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by the presence of a carboxymethyl group attached to a sulfanyl group, which is further connected to a 2-oxopropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethylthio)-2-oxopropanoicacid typically involves the reaction of thioglycolic acid with pyruvic acid under controlled conditions. The reaction proceeds through the formation of a thioester intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as crystallization or chromatography to isolate the compound from reaction mixtures .
化学反应分析
Types of Reactions
3-(carboxymethylthio)-2-oxopropanoicacid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters.
科学研究应用
3-(carboxymethylthio)-2-oxopropanoicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of 3-(carboxymethylthio)-2-oxopropanoicacid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states .
相似化合物的比较
Similar Compounds
Carbocisteine: Similar in structure but with an amino group instead of the oxo group.
S-Carboxymethylcysteine: Contains a similar carboxymethyl-sulfanyl moiety but differs in the rest of the structure.
Uniqueness
3-(carboxymethylthio)-2-oxopropanoicacid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
51783-05-2 |
|---|---|
分子式 |
C5H6O5S |
分子量 |
178.17 g/mol |
IUPAC 名称 |
3-(carboxymethylsulfanyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C5H6O5S/c6-3(5(9)10)1-11-2-4(7)8/h1-2H2,(H,7,8)(H,9,10) |
InChI 键 |
FDUKYMHTXNDQPD-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)SCC(=O)O |
规范 SMILES |
C(C(=O)C(=O)O)SCC(=O)O |
Key on ui other cas no. |
51783-05-2 |
同义词 |
S-carboxymethyl-thiopyruvate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[2-(Ethylamino)propyl]phenol](/img/structure/B1205669.png)


![[1,1'-Biphenyl]-2-carboxylicacid, 4'-[[2-(1-buten-1-yl)-4-chloro-5-formyl-1H-imidazol-1-yl]methyl]-](/img/structure/B1205673.png)
![3-Chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1205674.png)
![7-[(1R,2R,3R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1205675.png)


